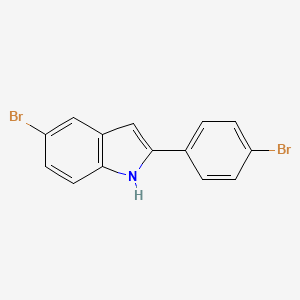
5-Brom-2-(4-bromphenyl)-1H-Indol
Übersicht
Beschreibung
“5-Bromo-2-(4-bromophenyl)-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . The presence of bromine atoms on the benzene ring suggests that this compound may have unique reactivity compared to other indoles.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(4-bromophenyl)-1H-indole” would consist of a benzene ring fused to a pyrrole ring, with bromine atoms attached at the 5th position of the indole ring and the 4th position of the phenyl ring .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-(4-bromophenyl)-1H-indole” would depend on its structure. For instance, the presence of bromine atoms could increase the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
„5-Brom-2-(4-bromphenyl)-1H-Indol“ wurde auf sein Potenzial als antimikrobielles Mittel untersucht. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen mikrobiellen Enzymen und Rezeptoren zu interagieren, wodurch ihre normale Funktion gestört wird und zum Absterben des Mikroorganismus führt. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme .
Synthese von Übergangsmetallkomplexen
Diese Verbindung dient als Ligand bei der Synthese von Übergangsmetallkomplexen. Diese Komplexe haben eine Vielzahl von Anwendungen, darunter die Katalyse in organischen Reaktionen, die Materialwissenschaft und als potenzielle Therapeutika. Die in der Verbindung vorhandenen Bromatome bieten Stellen für die Metallkoordination, wodurch die Bildung dieser Komplexe ermöglicht wird .
Modulation der biologischen Aktivität
Aufgrund seiner strukturellen Merkmale kann „this compound“ die biologische Aktivität durch Interaktion mit biologischen Molekülen modulieren. Es kann als Inhibitor oder Aktivator bestimmter biologischer Pfade wirken, was bei der Erforschung von Krankheiten und der Entwicklung von Medikamenten nützlich ist .
Entwicklung von lumineszierenden Materialien
Die Fähigkeit der Verbindung, Komplexe mit Metallen wie Europium(III) zu bilden, kann genutzt werden, um Materialien mit lumineszierenden Eigenschaften zu erzeugen. Diese Materialien finden Anwendung bei der Entwicklung neuer Beleuchtungssysteme, Displaytechnologien und optischer Sensoren .
Katalyse in der organischen Synthese
„this compound“ und seine Derivate können als Katalysatoren in verschiedenen organischen Synthesen dienen. Dazu gehören Olefinoxidation und Epoxidierung, wichtige Reaktionen in der chemischen Industrie zur Herstellung von Kunststoffen, Harzen und anderen Polymeren .
Pharmazeutische Anwendungen
Die Struktur von „this compound“ macht es zu einem wertvollen Substrat in der pharmazeutischen Industrie. Es kann bei der Synthese von Antidiabetika, Ulkusmitteln, Magenschutzmitteln, Asthmamitteln und möglicherweise auch als Antikrebsmittel eingesetzt werden. Seine Vielseitigkeit in der Medikamentensynthese macht es zu einer Verbindung von großem Interesse in der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
Many compounds similar to “5-Bromo-2-(4-bromophenyl)-1H-indole” are often used in the synthesis of pharmaceuticals and other biologically active substances . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of such compounds typically involves interaction with biological targets such as proteins or enzymes. This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects .
Biochemical Pathways
These compounds can affect various biochemical pathways. For example, some might inhibit or activate specific enzymes, altering the metabolic pathways in which these enzymes are involved .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Many factors can influence these processes, including the compound’s chemical properties, the route of administration, and the patient’s physiological condition .
Result of Action
The result of a compound’s action can vary widely, from therapeutic effects in treating disease to potential toxicity. This largely depends on the compound’s specific targets and mode of action .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-(4-bromophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIOTIVIOUCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743890 | |
| Record name | 5-Bromo-2-(4-bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28718-97-0 | |
| Record name | 5-Bromo-2-(4-bromophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
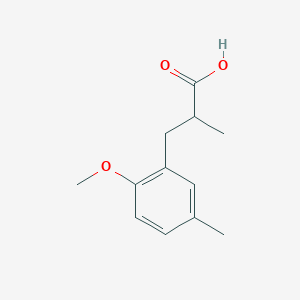
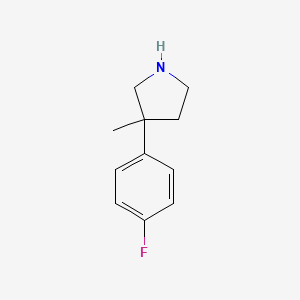
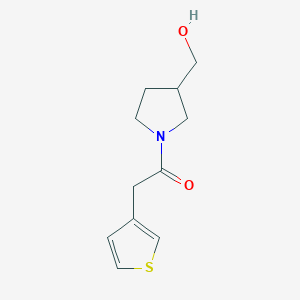
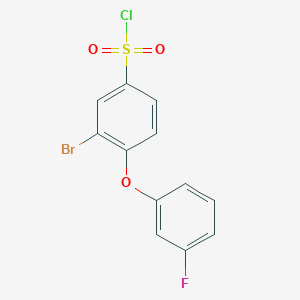
![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
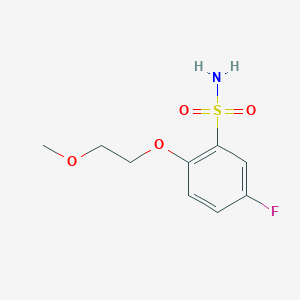
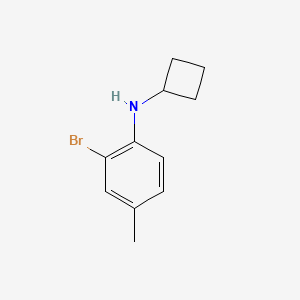
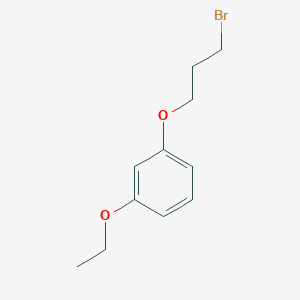
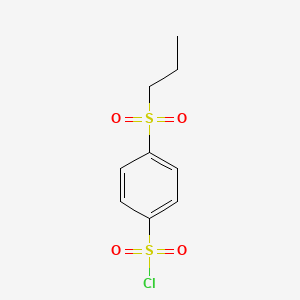
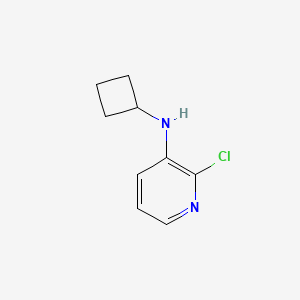
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)